molecular formula C10H7N B15325383 2-(3-Ethynylphenyl)acetonitrile

2-(3-Ethynylphenyl)acetonitrile

Cat. No.: B15325383
M. Wt: 141.17 g/mol
InChI Key: BAZIPGLQLREYAJ-UHFFFAOYSA-N
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Description

2-(3-Ethynylphenyl)acetonitrile is an organic compound with the molecular formula C10H7N It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 3-ethynylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethynylphenyl)acetonitrile typically involves the reaction of 3-ethynylbenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of acetonitrile as a solvent and a base such as sodium hydride to facilitate the reaction. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethynylphenyl)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Ethynylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and nanomaterials

Mechanism of Action

The mechanism of action of 2-(3-Ethynylphenyl)acetonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethynylbenzeneacetonitrile
  • 3-Cyanomethylphenylacetylene
  • 4-Ethynylbiphenyl

Uniqueness

2-(3-Ethynylphenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H7N

Molecular Weight

141.17 g/mol

IUPAC Name

2-(3-ethynylphenyl)acetonitrile

InChI

InChI=1S/C10H7N/c1-2-9-4-3-5-10(8-9)6-7-11/h1,3-5,8H,6H2

InChI Key

BAZIPGLQLREYAJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC(=C1)CC#N

Origin of Product

United States

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